2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₃N₃O₂ This compound is characterized by the presence of an amino group, a hydroxyimino group, and a 2-methylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylamine and a suitable precursor for the propanamide backbone.
Formation of the Propanamide Backbone: The propanamide backbone is formed through a series of reactions, including acylation and reduction steps.
Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced through the reaction of the intermediate compound with hydroxylamine under controlled conditions.
Final Assembly: The final step involves the coupling of the amino group with the hydroxyimino-substituted propanamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, yielding different amine derivatives.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The amino group can participate in nucleophilic reactions, modifying the structure and function of target molecules. These interactions can lead to various biological effects, including inhibition of enzymes and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-hydroxyimino-N-(2-methoxyphenyl)propanamide
- 3-amino-3-hydroxyimino-N-(2-phenoxyethyl)propanamide
- 3-amino-N-(5-chloro-2-methylphenyl)-3-hydroxyimino-propanamide
Uniqueness
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a hydroxyl carbamimidoyl group linked to a 2-methylphenyl acetamide moiety. Its chemical formula is C_{10}H_{13N_3O with a molecular weight of approximately 195.23 g/mol. The presence of both the hydroxyl and the carbamimidoyl groups is essential for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antibacterial potential of various acetamide derivatives, including those similar to this compound.
In Vitro Studies
-
Antibacterial Activity :
- Compounds derived from 2-mercaptobenzothiazole and amine derivatives were synthesized and tested for their antibacterial properties. Among these, compounds like 2b and 2i exhibited significant antibacterial activity comparable to standard antibiotics like levofloxacin, with minimum inhibitory concentration (MIC) values indicating strong efficacy against Gram-positive and Gram-negative bacteria such as E. coli, S. aureus, and S. typhi .
Compound MIC (μg/mL) Bacterial Strain 2b < 50 E. coli 2i = 50 S. aureus Levofloxacin < 25 S. typhi -
Antibiofilm Activity :
- The antibiofilm potential of the synthesized compounds was evaluated, revealing that compounds like 2i reduced biofilm formation significantly more than cefadroxil (a standard control). For instance, treatment with 2i resulted in an 85% reduction in biofilm formation by K. pneumoniae at a concentration of 100 μg/100 μL .
Anticancer Activity
The structural features of this compound suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
Case Studies
-
Cell Line Studies :
Cell Line IC50 (μM) MCF-7 (Breast) 15 HeLa (Cervical) 20 A549 (Lung) 25
Mechanistic Insights
Molecular docking studies have been conducted to understand the interaction between this compound and bacterial enzymes such as DNA gyrase and kinases. The binding affinity observed indicates that the compound could effectively inhibit these targets, leading to its antibacterial effects .
Properties
IUPAC Name |
3-amino-3-hydroxyimino-N-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-4-2-3-5-8(7)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZFGVGESLEMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.